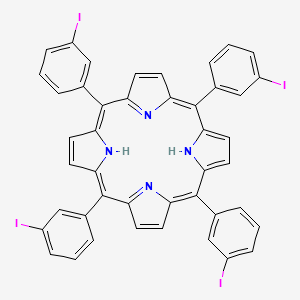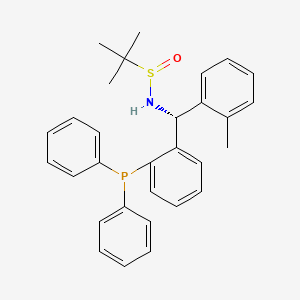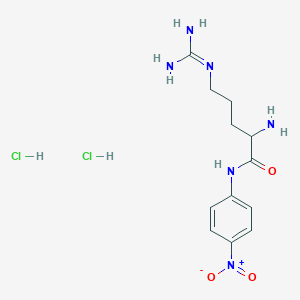
H-arg-pna.2hci
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Arginine p-nitroanilide dihydrochloride is a chromogenic substrate commonly used in biochemical assays. It is particularly known for its role in measuring the activity of proteolytic enzymes such as cathepsin H and aminopeptidases . The compound has the chemical formula C12H18N6O3·2HCl and a molecular weight of 367.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine p-nitroanilide dihydrochloride typically involves the reaction of L-arginine with p-nitroaniline in the presence of hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of L-Arginine p-nitroanilide dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control systems to maintain the reaction conditions. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
L-Arginine p-nitroanilide dihydrochloride undergoes various chemical reactions, including:
Hydrolysis: This reaction occurs in the presence of water, breaking down the compound into its constituent parts.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves water and may require acidic or basic conditions to proceed efficiently.
Reduction: Common reagents include hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).
Major Products Formed
Hydrolysis: Produces L-arginine and p-nitroaniline.
Reduction: Converts the nitro group to an amino group, forming L-arginine p-phenylenediamine.
Scientific Research Applications
L-Arginine p-nitroanilide dihydrochloride is widely used in scientific research due to its role as a chromogenic substrate. Its applications include:
Biochemistry: Used to measure the activity of proteolytic enzymes.
Medicine: Employed in diagnostic assays to detect enzyme activity in various diseases.
Chemistry: Utilized in studies involving enzyme kinetics and reaction mechanisms.
Industry: Applied in the production of enzyme-based products and assays.
Mechanism of Action
The compound exerts its effects by serving as a substrate for specific enzymes. When these enzymes act on L-Arginine p-nitroanilide dihydrochloride, they cleave the compound, releasing p-nitroaniline, which can be detected colorimetrically. This reaction allows researchers to quantify enzyme activity accurately . The molecular targets include proteolytic enzymes such as cathepsin H and aminopeptidases .
Comparison with Similar Compounds
Similar Compounds
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride: Another chromogenic substrate used for similar purposes.
L-Arginine-7-amido-4-methylcoumarin hydrochloride: Used in fluorescence-based assays.
Nα-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride: Another substrate for enzyme activity measurement.
Uniqueness
L-Arginine p-nitroanilide dihydrochloride is unique due to its specific interaction with cathepsin H and aminopeptidases, making it highly valuable in assays targeting these enzymes . Its chromogenic properties also provide a straightforward method for detecting enzyme activity through colorimetric analysis .
Properties
IUPAC Name |
2-amino-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O3.2ClH/c13-10(2-1-7-16-12(14)15)11(19)17-8-3-5-9(6-4-8)18(20)21;;/h3-6,10H,1-2,7,13H2,(H,17,19)(H4,14,15,16);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVMDLFQVOFFHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)N)[N+](=O)[O-].Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
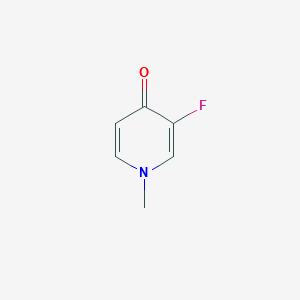
![7-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13649594.png)
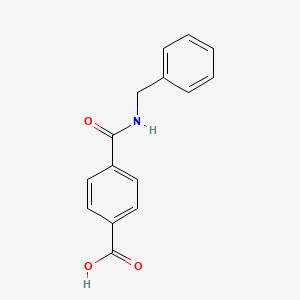
![Ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13649610.png)
![(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine hydrochloride](/img/structure/B13649611.png)

![1-[(2-Fluorophenyl)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B13649622.png)
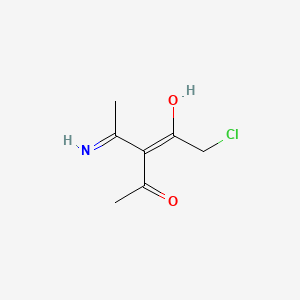
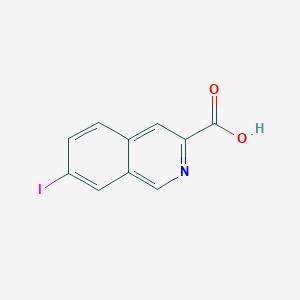

![1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-3-carboxylic acid](/img/structure/B13649634.png)
![6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13649635.png)
